molecular formula C23H14BrN3O2S B15099605 (5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15099605
M. Wt: 476.3 g/mol
InChI Key: ZIEZKGGEECYRJK-ZHZULCJRSA-N
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Description

(5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a phenoxybenzylidene moiety, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: The initial step involves the cyclization of appropriate precursors to form the thiazolotriazole core. This can be achieved through the reaction of thiosemicarbazide with α-haloketones under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the thiazolotriazole intermediate.

    Formation of the Phenoxybenzylidene Moiety: The final step involves the condensation of the intermediate with a phenoxybenzaldehyde derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

(5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of novel therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(2-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    (5Z)-2-(2-fluorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.

Uniqueness

The uniqueness of (5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can influence its reactivity and interactions with molecular targets, distinguishing it from its chlorinated and fluorinated analogs.

Properties

Molecular Formula

C23H14BrN3O2S

Molecular Weight

476.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H14BrN3O2S/c24-19-12-5-4-11-18(19)21-25-23-27(26-21)22(28)20(30-23)14-15-7-6-10-17(13-15)29-16-8-2-1-3-9-16/h1-14H/b20-14-

InChI Key

ZIEZKGGEECYRJK-ZHZULCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3

Origin of Product

United States

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